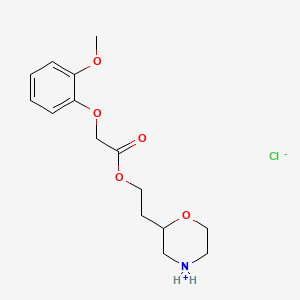
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy acetate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride typically involves the reaction of morpholine with ethyl 2-(2-methoxyphenoxy)acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has unique structural features that may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
35158-63-5 |
|---|---|
Fórmula molecular |
C15H22ClNO5 |
Peso molecular |
331.79 g/mol |
Nombre IUPAC |
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-13-4-2-3-5-14(13)21-11-15(17)20-8-6-12-10-16-7-9-19-12;/h2-5,12,16H,6-11H2,1H3;1H |
Clave InChI |
IZKWRWUMDIFTBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


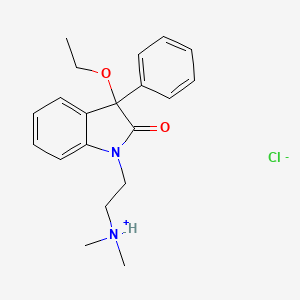
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
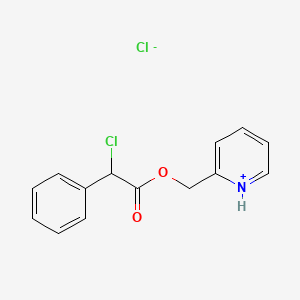
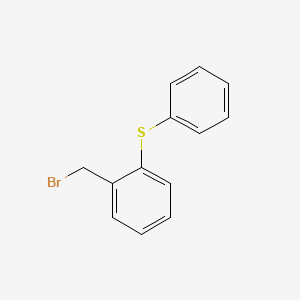
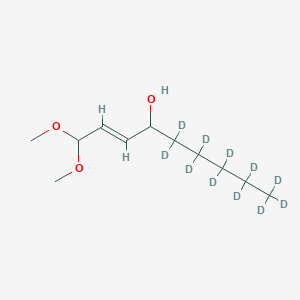

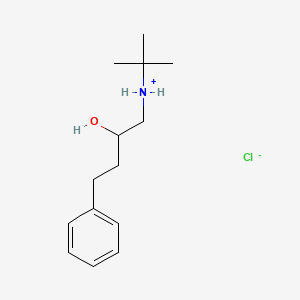
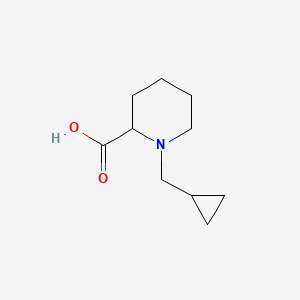
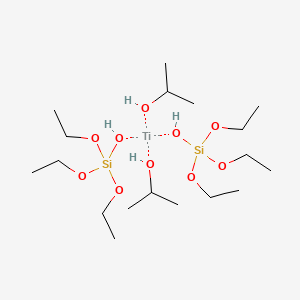
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)




